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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction

(SPE) of tenofovir from various biological matrices. The methodologies outlined are compiled

from validated, peer-reviewed research, offering robust procedures for sample cleanup and

concentration prior to analysis by liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Introduction
Tenofovir is a widely used antiretroviral medication for the treatment and prevention of HIV and

chronic hepatitis B. Accurate quantification of tenofovir in biological matrices is crucial for

pharmacokinetic studies, therapeutic drug monitoring, and adherence assessment. Solid-phase

extraction is a highly effective sample preparation technique that removes interfering

substances and enriches the analyte of interest, leading to improved assay sensitivity and

accuracy. This document details SPE protocols for plasma, dried blood spots (DBS), and urine.
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The following diagram illustrates the fundamental steps involved in the solid-phase extraction

of tenofovir from biological samples.
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Caption: General workflow for solid-phase extraction of tenofovir.

Experimental Protocols
Solid-Phase Extraction of Tenofovir from Human Plasma
This protocol is adapted from methodologies utilizing mixed-mode cation exchange (MCX) or

C18 SPE cartridges.

Materials:

SPE Cartridges: Mixed-mode Cation Exchange (e.g., Waters Oasis MCX) or C18 cartridges.

Methanol (HPLC grade)

Water (HPLC grade)

4% Phosphoric acid in water

2% Ammonium hydroxide in methanol

Internal Standard (IS) working solution (e.g., Tenofovir-d6)

Centrifuge

Nitrogen evaporator
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Procedure:

Sample Pretreatment:

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working

solution.[1]

Add 200 µL of 4% phosphoric acid in water, vortex, and centrifuge at 20,000 x g for 5

minutes.[1]

Alternatively, for C18 cartridges, dilute 100 µL of plasma with 100 µL of HPLC-grade water

containing 0.6% trifluoroacetic acid (TFA) after adding 50 µL of the IS working solution.[2]

SPE Cartridge Conditioning:

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][3] For

C18 cartridges, condition with 1 mL of methanol followed by 1 mL of HPLC-grade water

with 0.6% TFA.[2]

Sample Loading:

Load the pretreated sample supernatant onto the conditioned SPE cartridge.[1] Loading

can be done under gravity or by centrifugation at 1500 rpm for 4 minutes to prevent cross-

contamination.[2][3]

Washing:

Wash the cartridge with 1.0 mL of water followed by 1.0 mL of methanol.[3]

Elution:

Elute the tenofovir from the cartridge using an appropriate elution solvent. For MCX

cartridges, this is often a basic solution like 2% ammonium hydroxide in methanol.[1]

Collect the eluate in a clean tube.

Post-Extraction Processing:
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Evaporate the eluate to dryness under a stream of nitrogen.[2][4]

Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS

analysis.[2]

Solid-Phase Extraction of Tenofovir from Dried Blood
Spots (DBS)
This protocol describes the extraction of tenofovir from DBS punches.

Materials:

Methanol (HPLC grade)

Stable isotope-labeled internal standards

Vortex mixer

Centrifuge

Procedure:

Sample Preparation:

Punch a 3mm disc from the dried blood spot.[5]

Extraction:

Place the DBS punch into a clean tube.

Add a specific volume of methanol containing the stable isotope-labeled internal standards

to extract the analytes.[5]

Vortex the sample to facilitate extraction.

Post-Extraction Processing:

Centrifuge the sample to pellet any solid debris.
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Transfer the supernatant to a new tube for analysis by LC-MS/MS.[5]

Solid-Phase Extraction of Tenofovir from Urine
This protocol provides a general approach for extracting tenofovir from urine samples.

Materials:

SPE Cartridges (e.g., C18)

Methanol (HPLC grade)

Water (HPLC grade)

Phosphate buffer

Internal Standard (IS) working solution

Centrifuge

Nitrogen evaporator

Procedure:

Sample Pretreatment:

Thaw frozen urine samples at room temperature.

Centrifuge the urine sample to remove any particulate matter.

To a specific volume of urine, add the internal standard.

The sample may be diluted with a buffer, such as a phosphate buffer, prior to loading.[6]

SPE Cartridge Conditioning:

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.[7]

Sample Loading:
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Load the pretreated urine sample onto the conditioned SPE cartridge.[7]

Washing:

Wash the cartridge with a solution designed to remove interfering compounds while

retaining tenofovir. This may include a sequence of water and/or a weak organic solvent.

[7]

Elution:

Elute tenofovir with a suitable solvent, such as methanol or an acidified/basified organic

solvent.[7]

Post-Extraction Processing:

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[8]

Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated methods for

tenofovir analysis using SPE.

Table 1: Recovery and Matrix Effects of Tenofovir SPE

Biological
Matrix

SPE
Sorbent

Recovery
(%)

Relative
Standard
Deviation
(RSD) (%)

Matrix
Effect (%)

Citation

Plasma C18 46.5 8.8
Not

Significant
[2][9]

Plasma Not Specified 90.91 - 94.51 Not Specified Not Specified [10]

Plasma Not Specified 97.4 ± 2.5 Not Specified Not Specified [11]

Dried Blood

Spots
Not Specified 50.1 3.4 - 8.3 103.21 [12]
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Table 2: Linearity, LLOQ, and LOD of Tenofovir Assays Following SPE

Biological
Matrix

Linearity
Range (ng/mL)

LLOQ (ng/mL) LOD (ng/mL) Citation

Plasma 5.00 - 750 5.00 Not Specified [3]

Plasma 15.6 - 4000 15.6 2.0 [2][9]

Plasma 0.5 - 500 Not Specified Not Specified [4][13]

Plasma Not Specified 15 5 [10]

Plasma 20 - 2000 Not Specified Not Specified [11]

Dried Blood

Spots
2.5 - 1000 2.5 Not Specified [5][14]

Dried Blood

Spots
10 - 2000 Not Specified Not Specified [12]

Urine 10 - 1000 Not Specified 5 [8]

Cerebrospinal

Fluid
0.1 - 50 Not Specified Not Specified [4][13]

Conclusion
The protocols and data presented provide a comprehensive resource for the solid-phase

extraction of tenofovir from various biological matrices. The selection of the appropriate SPE

sorbent and optimization of the extraction procedure are critical for achieving high recovery and

minimizing matrix effects, thereby ensuring the reliability of subsequent quantitative analysis.

Researchers should validate these methods in their own laboratories to ensure performance

meets the specific requirements of their studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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